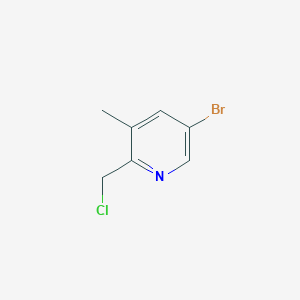

5-Bromo-2-(chloromethyl)-3-methylpyridine

描述

Chemical Classification and Nomenclature

5-Bromo-2-(chloromethyl)-3-methylpyridine is a halogenated heterocyclic compound belonging to the pyridine family. Its systematic IUPAC name reflects the positions of its substituents: a bromine atom at the 5-position, a chloromethyl group (-CH2Cl) at the 2-position, and a methyl group (-CH3) at the 3-position of the pyridine ring. The compound’s molecular formula is C7H7BrClN , with a molecular weight of 220.49 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1015060-31-7 |

| SMILES | CC1=C(CCl)N=CC(Br)=C1 |

| Molecular Formula | C7H7BrClN |

| Molecular Weight | 220.49 g/mol |

The chloromethyl group introduces a reactive site for nucleophilic substitution, while the bromine and methyl groups influence electronic and steric properties, making the compound a versatile intermediate in synthetic chemistry.

Historical Development in Pyridine Chemistry

Pyridine chemistry has evolved significantly since the heterocycle’s isolation from coal tar in the 19th century. Early synthesis methods, such as Ramsay’s acetylene-hydrogen cyanide reaction (1876), were inefficient, prompting the development of scalable routes like the Chichibabin synthesis (1924), which combined aldehydes and ammonia. Halogenated pyridines emerged as critical targets due to their utility in pharmaceuticals and agrochemicals.

The synthesis of this compound represents a convergence of two key advancements:

- Regioselective Halogenation : Techniques such as Zincke imine intermediates (ring-opening/ring-closing) enabled precise halogen placement on pyridine rings.

- Functional Group Compatibility : Modern catalysts and solvents allowed the introduction of chloromethyl groups without disturbing existing substituents.

For example, the compound can be synthesized via bromination of 3-methylpyridine derivatives followed by chloromethylation using phosphorus oxychloride (POCl3) and triethylamine. These methods reflect broader trends in optimizing atom economy and reducing byproducts in heterocyclic synthesis.

Position in Halogenated Pyridine Research

Halogenated pyridines are pivotal in medicinal and materials chemistry due to their ability to undergo cross-coupling reactions and serve as ligands. This compound occupies a unique niche:

Applications in Drug Development

- Pharmaceutical Intermediates : The compound is used to synthesize PI3K inhibitors and dopamine receptor modulators. Its bromine atom facilitates Suzuki-Miyaura couplings, while the chloromethyl group enables alkylation or nucleophilic substitutions.

- Late-Stage Functionalization : The 3-methyl group enhances steric control during reactions, enabling selective modifications in complex molecules.

Comparative Reactivity

Unlike simpler halogenated pyridines (e.g., 2-bromo-5-methylpyridine), the chloromethyl group in this compound offers a dual-functional handle for sequential derivatization. For instance:

- The chloromethyl group can be oxidized to a carboxylic acid or displaced with amines.

- The bromine atom participates in palladium-catalyzed cross-couplings.

This multifunctionality is exemplified in its use for synthesizing organoiridium complexes and halogen-bonded reagents.

Industrial Relevance

The compound’s synthesis has been optimized for scale-up, with patents disclosing one-pot methods using cost-effective catalysts like triethylamine and POCl3. Such processes achieve yields exceeding 90%, underscoring its viability in bulk production.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-2-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZSCICYPVCIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699492 | |

| Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015060-31-7 | |

| Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015060-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation and Methylation of Pyridine Derivatives

The primary approach involves starting from suitably substituted pyridine precursors, followed by selective bromination and chloromethylation steps.

- Bromination : Typically achieved by reacting the pyridine ring with brominating agents (e.g., bromine, N-bromosuccinimide) under controlled conditions to introduce bromine at the 5-position.

- Chloromethylation : Introduction of the chloromethyl group at the 2-position is commonly done via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.

- Methylation : The methyl group at the 3-position is usually introduced early in the synthesis, often by starting from 3-methylpyridine or its derivatives.

Multi-Step Synthesis from Pyridinecarboxylic Acid Derivatives

One patented method (CN101514184A) for synthesizing related bromomethylpyridines involves:

- Esterification : React 6-methyl-3-pyridinecarboxylic acid with ethanol in acid to form the ethyl ester.

- Ammonolysis : Convert the ester to the corresponding amide by reaction with ammonia.

- Hofmann Degradation : Perform Hofmann rearrangement on the amide to yield 6-methyl-3-aminopyridine.

- Bromination : React the amino compound with hydrobromic acid and sodium nitrite in the presence of catalytic CuBr at low temperature (-10 to 20°C) to obtain 5-bromo-2-methylpyridine.

This method is noted for mild conditions, high yield, and avoidance of 3-position isomers, which reduces purification burdens.

Condensation and Catalytic Hydrogenation Route

Another industrially viable method (CN101560183B) involves:

- Condensation : React diethyl malonate with alkali metal to form salts, then condense with 5-nitro-2-chloropyridine.

- Decarboxylation : Acidic treatment to obtain 5-nitro-2-methylpyridine.

- Catalytic Hydrogenation : Use Pd/C catalyst to reduce the nitro group to an amino group, yielding 5-amino-2-methylpyridine.

- Bromination and Diazotization : Convert the amino group to bromine via diazotization with sodium nitrite and bromine in acidic medium at 0 to -10°C, followed by extraction and purification to yield 5-bromo-2-methylpyridine.

This route emphasizes mild reaction conditions, good catalytic efficiency, and high yields suitable for scale-up.

Specific Preparation of 5-Bromo-2-(chloromethyl)-3-methylpyridine

While direct detailed synthetic protocols for this compound are less commonly disclosed explicitly, the compound is typically prepared by:

- Starting from 2-bromo-3-methylpyridine or 3-methylpyridine derivatives.

- Performing selective bromination at the 5-position.

- Introducing the chloromethyl group at the 2-position via chloromethylation reactions under controlled acidic conditions.

- Using catalytic or automated reactors to enhance selectivity and yield.

Industrial syntheses often employ catalysts and controlled temperature conditions to avoid side reactions and ensure high purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Optimization

- Avoidance of Isomers : Methods employing Hofmann degradation and diazotization bromination reduce formation of positional isomers, simplifying purification.

- Catalyst Use : Pd/C catalysts and copper bromide catalysts improve reaction rates and selectivity in hydrogenation and bromination steps.

- Temperature Control : Low temperatures (-10 to 20°C) during bromination/diazotization minimize side reactions and decomposition.

- Industrial Applicability : Automated reactors and continuous flow systems are increasingly used to scale up production with better control over reaction parameters.

- Environmental and Cost Considerations : Mild reaction conditions and use of readily available starting materials reduce costs and environmental impact.

化学反应分析

Types of Reactions: 5-Bromo-2-(chloromethyl)-3-methylpyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized products, including carboxylic acids and ketones.

Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions used.

Substitution: Substitution reactions can lead to the formation of different substituted pyridines or other heterocyclic compounds.

科学研究应用

A. Organic Synthesis

5-Bromo-2-(chloromethyl)-3-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceutical Development : This compound is utilized in the synthesis of nucleoside analogs and other biologically active molecules, which have been studied for their potential antiviral and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate in drug discovery.

- Agrochemical Production : It is also employed in the synthesis of pesticides and herbicides, contributing to the development of effective agricultural chemicals.

Research indicates that derivatives of this compound exhibit notable biological activity. Interaction studies have shown that this compound can form covalent bonds with proteins or nucleic acids, leading to insights into its mechanism of action as a potential therapeutic agent. Such interactions may inhibit or activate specific biological pathways, making it a target for drug development.

A. Drug Development Studies

Several studies have focused on the potential of this compound derivatives in treating diseases such as cancer and viral infections. For instance:

- A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for further drug development.

- Another research highlighted its role in synthesizing compounds that target specific enzymes involved in viral replication, showcasing its utility in antiviral drug development.

B. Agrochemical Applications

The compound has also been investigated for its efficacy in agricultural applications:

- Research has shown that formulations containing this compound derivatives can effectively control pest populations while minimizing environmental impact.

- Additionally, studies indicate that its application can enhance crop yield by inhibiting specific plant pathogens, thus demonstrating its dual role as both a pesticide and a growth enhancer in agrochemicals.

作用机制

The mechanism by which 5-Bromo-2-(chloromethyl)-3-methylpyridine exerts its effects depends on the specific biological or chemical context. The bromine and chloromethyl groups can act as electrophilic centers, facilitating reactions with nucleophiles in biological systems.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the action of this compound vary depending on the application. In medicinal chemistry, the compound may target enzymes, receptors, or other proteins involved in disease processes. In chemical synthesis, it may participate in reactions with other organic molecules to form new compounds.

相似化合物的比较

Comparison with Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Chloromethyl vs. Difluoromethyl (Position 2) : The chloromethyl group (ClCH₂) in the parent compound offers a nucleophilic substitution site, whereas the difluoromethyl group (F₂CH) in its analog increases hydrophobicity and metabolic stability, making it suitable for agrochemicals .

- Chlorine vs. Methoxy (Position 2) : Replacing chlorine with methoxy (OCH₃) alters electronic properties. Methoxy is electron-donating, activating the pyridine ring toward electrophilic substitution, while chlorine is electron-withdrawing, directing reactivity to specific positions .

- Positional Halogenation : In 2-Chloro-3-bromo-5-methylpyridine, adjacent halogens (Cl and Br) create steric and electronic effects that influence regioselectivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Physical Property Comparison

Notes:

- The methoxy derivative (C₇H₈BrNO) has a lower molecular weight and a measurable refractive index, suggesting differences in polarity compared to the chloromethyl analog .

- Simpler analogs like 2-Bromo-3-methylpyridine exhibit well-documented boiling and melting points, highlighting the impact of additional substituents on volatility .

生物活性

5-Bromo-2-(chloromethyl)-3-methylpyridine (CAS Number: 1015060-31-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in drug discovery. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN, with a molecular weight of 220.49 g/mol. The compound features both bromine and chlorine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions .

Antiviral and Anticancer Properties

Research indicates that this compound hydrochloride exhibits notable biological activity, particularly as a precursor for biologically active molecules. Its derivatives have been studied for potential antiviral and anticancer properties. The compound's ability to interact with various biological targets makes it a valuable candidate in drug discovery.

The biological activity of this compound is attributed to its ability to form covalent bonds with proteins or nucleic acids. This interaction can lead to significant insights into its mechanism of action as a potential therapeutic agent. It has been shown that the compound can influence biochemical pathways related to cell proliferation and apoptosis, making it a target for further investigation in cancer therapy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 5-Bromo-2-chloromethylpyridine | 168823-76-5 | 1.00 | Directly related compound with similar halogen substitution |

| 5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 | 0.84 | Different substitution pattern on the pyridine ring |

| 4-Bromo-2-chloro-3-methylpyridine | 128071-86-3 | 0.84 | Position of bromine differs, affecting reactivity |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | 0.82 | Variation in halogen positions leads to different properties |

| 5-Bromo-2-chloronicotinaldehyde | 228251-24-9 | 0.86 | Contains an aldehyde group, altering its chemical behavior |

Case Studies and Research Findings

- Antitumor Activity : A study reported the synthesis and evaluation of various pyridine derivatives, including those derived from this compound, demonstrating significant antitumor activity against several cancer cell lines .

- Kinase Inhibition : In vitro assays have shown that certain derivatives can inhibit specific kinases involved in cancer progression, suggesting a pathway through which these compounds may exert their effects .

- Synthesis and Characterization : Various synthetic methodologies have been developed to produce this compound efficiently, allowing for further exploration of its biological properties .

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-2-(chloromethyl)-3-methylpyridine?

The compound is typically synthesized via sequential halogenation and functional group modification. A key route involves bromination of 2-amino-3-methylpyridine to form intermediates like 2-amino-5-bromo-3-methylpyridine, followed by chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group . Purification often employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Yield optimization requires careful control of reaction temperature (typically 0–50°C) and stoichiometric ratios of brominating agents (e.g., Br₂ in acetic acid) .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the chloromethyl group (-CH₂Cl) appears as a singlet at ~4.5 ppm (¹H NMR), while aromatic protons resonate between 7.0–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (MW: 220.48 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%), with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers mitigate hazards during synthesis?

- Safety Protocols: Use fume hoods for handling volatile chlorinating agents (e.g., SOCl₂) and bromine. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory.

- Waste Disposal: Quench excess bromine with sodium thiosulfate and neutralize chlorination byproducts (e.g., HCl) with aqueous sodium bicarbonate .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in chlorination steps?

Regioselectivity is sensitive to steric and electronic factors. For example, chlorination of 5-bromo-3-methylpyridine derivatives favors the 2-position due to the electron-withdrawing bromine atom directing electrophilic substitution. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimental validation involves synthesizing isomers and comparing their NMR/IR spectra .

Q. What strategies resolve contradictory spectral data in structural elucidation?

Contradictions (e.g., unexpected ¹H NMR splitting patterns) may arise from tautomerism or conformational dynamics. Solutions include:

- Variable-Temperature NMR: To detect tautomeric equilibria (e.g., keto-enol shifts in hydroxylated analogs) .

- 2D NMR Techniques: HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous assignments .

- X-ray Crystallography: Definitive structural confirmation, though requires high-quality single crystals grown via slow evaporation in solvents like dichloromethane/hexane .

Q. How can this compound serve as a scaffold in medicinal chemistry?

The pyridine core and halogen substituents make it a versatile intermediate for drug discovery:

- CYP1B1 Inhibitors: Analogous pyridine derivatives (e.g., 2-(pyridin-3-yl) estradiol) show potent inhibition of cytochrome P450 enzymes, with IC₅₀ values <0.1 µM. Docking studies suggest hydrophobic interactions between the chloromethyl group and enzyme active sites .

- Structure-Activity Relationship (SAR): Modifications at the 3-methyl or 5-bromo positions impact bioavailability. For example, replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability in vivo .

Q. What methodologies optimize purification of trace impurities?

- Hyphenated Techniques: LC-MS identifies co-eluting impurities by mass fragmentation patterns.

- Preparative HPLC: Use gradient elution (e.g., 10–90% acetonitrile in water) to isolate low-abundance byproducts (<1%) .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice packing .

Data Contradiction Analysis

Q. How to address inconsistent yield reports in halogenation reactions?

Discrepancies often stem from:

- Reagent Quality: Moisture-sensitive agents (e.g., PCl₅) require strict anhydrous conditions.

- Catalyst Effects: Trace metal impurities (e.g., Fe³⁺) can accelerate side reactions. ICP-MS analysis of starting materials is recommended .

- Reaction Monitoring: Use in situ FTIR to track intermediate formation and adjust reaction times dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。